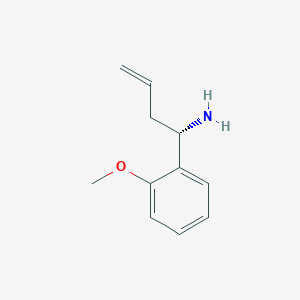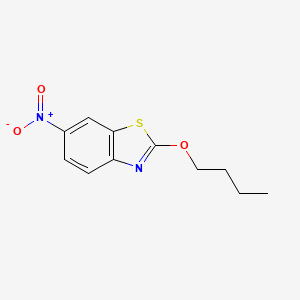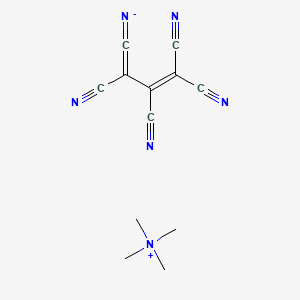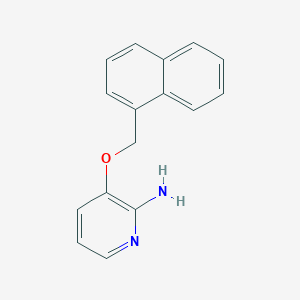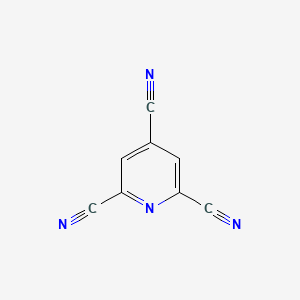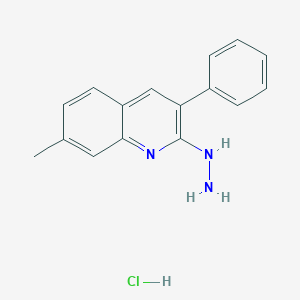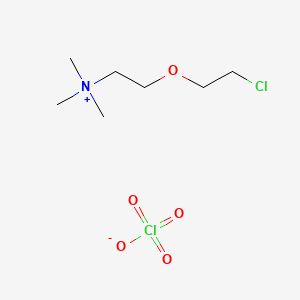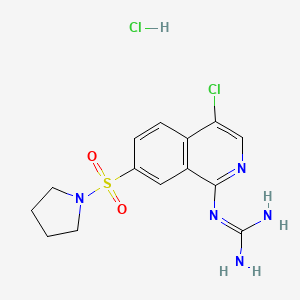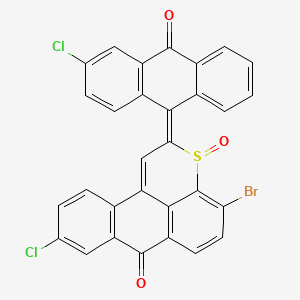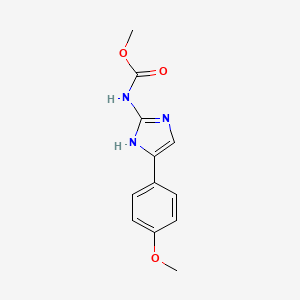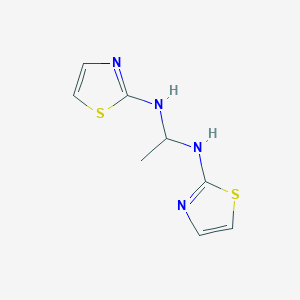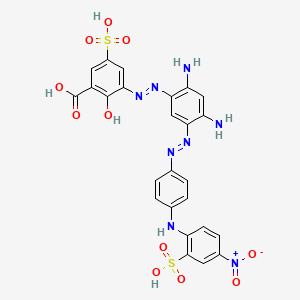
Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid is a complex organic compound characterized by its azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo bonds can be cleaved to form the corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-4-nitropyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Notable for its thermal stability and detonation performance.
2,4-Diamino-1,3,5-triazine: Utilized in green synthesis methods and known for its pharmacological activities.
Uniqueness
Its unique combination of azo and sulfonic acid groups provides both color properties and solubility, making it versatile for multiple applications .
Properties
CAS No. |
70660-45-6 |
|---|---|
Molecular Formula |
C25H20N8O11S2 |
Molecular Weight |
672.6 g/mol |
IUPAC Name |
3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44) |
InChI Key |
BGGDFJOSVFIDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
